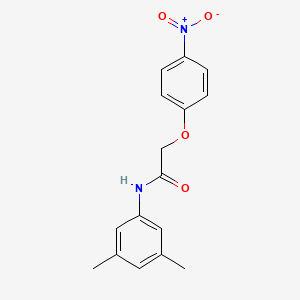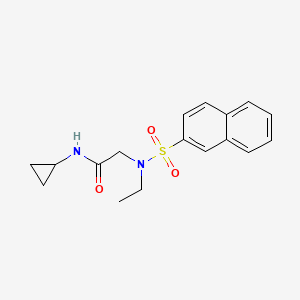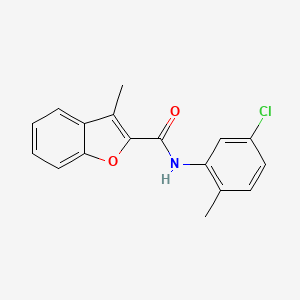![molecular formula C11H12N4O B5851925 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound is also known as BAY 43-9006 or sorafenib, and it belongs to the class of kinase inhibitors. Sorafenib is a small molecule that inhibits multiple kinases involved in tumor growth and angiogenesis.
科学的研究の応用
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has been extensively studied for its potential therapeutic properties. This compound has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. This compound has also shown promise in the treatment of other types of cancer, including breast, lung, and thyroid cancer.
作用機序
The mechanism of action of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide involves the inhibition of multiple kinases that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway. This pathway is often activated in cancer cells and promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, sorafenib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases, which can lead to the inhibition of cell proliferation and angiogenesis. This compound has also been shown to induce apoptosis in cancer cells. Sorafenib has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative stress.
実験室実験の利点と制限
2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide has several advantages and limitations for lab experiments. Sorafenib is a small molecule that can be easily synthesized and purified. This compound has been extensively studied and has a well-established mechanism of action. Sorafenib has been shown to have therapeutic effects in animal models of cancer, which makes it a valuable tool for studying cancer biology. However, sorafenib has limitations in terms of its specificity. This compound inhibits multiple kinases, which can lead to off-target effects. Sorafenib also has limitations in terms of its solubility and stability, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide. One direction is to develop more specific kinase inhibitors that can target specific pathways involved in cancer growth and angiogenesis. Another direction is to explore the use of sorafenib in combination with other therapies, such as chemotherapy and immunotherapy. Sorafenib has also shown promise in the treatment of other diseases, such as diabetes and cardiovascular disease, which could be explored further. Finally, the development of new synthesis methods and formulations could improve the bioavailability and efficacy of sorafenib.
合成法
The synthesis of 2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then reacted with 2-amino-6-methylpyridine to form this compound. This synthesis method has been optimized to produce high yields of pure sorafenib.
特性
IUPAC Name |
(Z)-2-cyano-3-[(6-methylpyridin-2-yl)amino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-3-5-10(14-7)15-8(2)9(6-12)11(13)16/h3-5H,1-2H3,(H2,13,16)(H,14,15)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKSYRSFCPPMC-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C(=C(/C#N)\C(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)
![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)

